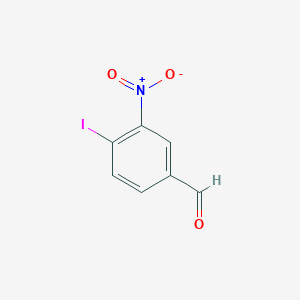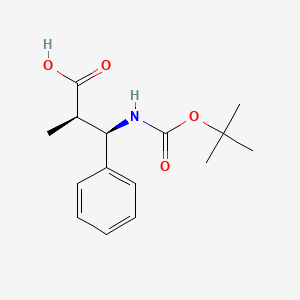![molecular formula C9H9FN2O4 B11760430 1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)
1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorine atom, a hydroxyl group, and a methylidene group attached to an oxolane ring, which is further connected to a tetrahydropyrimidine-2,4-dione moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method starts with the preparation of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose, which is then subjected to a series of reactions to introduce the necessary functional groups and form the desired compound . The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH levels.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as polymerases or proteases, by binding to their active sites and preventing substrate binding or catalysis . Additionally, it can interfere with cellular processes, such as DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
Ribavirin Carboxylic Acid: This compound has a similar oxolane ring structure but lacks the fluorine atom and methylidene group, resulting in different chemical and biological properties.
2’-Fluoro-5-methyl-1-β-D-arabinofuranosyluracil: This compound shares the fluorine atom and oxolane ring but has different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C9H9FN2O4 |
|---|---|
分子量 |
228.18 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c1-4-6(10)7(14)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7+,8-/m1/s1 |
InChI 键 |
AVMCCGJJNDXVHK-GJMOJQLCSA-N |
手性 SMILES |
C=C1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)F |
规范 SMILES |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)




![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
